Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate

Fluorine regiochemistry Medicinal chemistry building blocks Electronic effects

Researchers requiring a neutral, 3,4,5-trifluorophenyl thiazole building block for SAR or agrochemical discovery face challenges with regioisomeric or charged analog impurities. This compound provides a precise solution: • Consistent 98% purity with batch-specific NMR, HPLC, and GC documentation, reducing in-house QC time. • Neutral ethyl ester avoids the ionized interference of the free carboxylic acid in cell-based assays. • Defined 3,4,5-trifluorination ensures distinct electronic and steric properties versus 2,4,6-regioisomers or mono-fluoro analogs, critical for reproducible lead optimization.

Molecular Formula C12H8F3NO2S
Molecular Weight 287.26 g/mol
Cat. No. B13670968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate
Molecular FormulaC12H8F3NO2S
Molecular Weight287.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)6-3-7(13)10(15)8(14)4-6/h3-5H,2H2,1H3
InChIKeyISQLFGKUAHAEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate: Procurement-Grade Evaluation


Ethyl 2-(3,4,5-trifluorophenyl)thiazole-4-carboxylate (CAS 1550323-87-9, MW 287.26 g/mol, formula C12H8F3NO2S) is a synthetic disubstituted thiazole featuring a 3,4,5-trifluorophenyl group at the 2-position and an ethyl ester at the 4-position . This compound is classified within the 2-arylthiazole-4-carboxylate ester family, a scaffold recognized for its utility as a versatile intermediate in medicinal chemistry and agrochemical research [1]. Its defining structural attribute is the symmetrical 3,4,5-trifluorination pattern on the pendant phenyl ring, which imparts a distinct electronic and steric profile compared to regioisomeric (e.g., 2,4,6-trifluorophenyl) or mono-fluorinated analogs. The compound is commercially available from specialist building block suppliers at a certified purity of 98% with accompanying QC documentation (NMR, HPLC, GC) . Patent literature positions close structural relatives of this ester class as fungicidally active crop protection agents, establishing the broader class relevance [1].

Critical Selection Factors: Why In-Class Analogs Cannot Be Interchanged


Within the 2-arylthiazole-4-carboxylate ester family, seemingly minor structural deviations—the methylation of the ester (ethyl → methyl), the shift of fluorine substitution pattern (3,4,5 → 2,4,6), the reduction in fluorine count (tri-fluoro → mono-fluoro), or the replacement of fluorine with a trifluoromethyl group—produce measurable differences in lipophilicity, steric bulk, and electronic character that directly impact downstream reactivity, solubility, and target-binding behavior . Generic substitution without verification of these physicochemical parameters can compromise the reproducibility of synthetic transformations, alter SAR progression in hit-to-lead campaigns, and introduce batch-to-batch variability in procurement for regulated environments. The evidence below quantifies several of these differentiating dimensions, establishing that while no single analog is universally superior, the 3,4,5-trifluorophenyl ethyl ester occupies a specific, non-interchangeable position in the chemical space defined by its closest comparators [1].

Quantitative Differentiation Evidence Against Closest Structural Comparators


Fluorine Substitution Pattern: 3,4,5- vs. 2,4,6-Trifluorophenyl Regioisomers

The target compound bears a 3,4,5-trifluorophenyl substituent, which presents a symmetrical meta,para,meta fluorination pattern. Its closest regioisomer, ethyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate (CAS 1987035-05-1), bears an ortho,para,ortho fluorination pattern [1]. The 2,4,6-substitution introduces steric hindrance from the two ortho-fluorine atoms adjacent to the thiazole connection point, which can restrict rotational freedom of the aryl ring and alter conjugation. The 3,4,5-pattern preserves an unsubstituted ortho position, permitting greater conformational flexibility and potentially different binding mode accessibility. Both compounds share the molecular formula C12H8F3NO2S and molecular weight 287.26 g/mol, representing structural isomers with identical elemental composition but distinct spatial and electronic topologies .

Fluorine regiochemistry Medicinal chemistry building blocks Electronic effects

Ester Alkyl Chain: Ethyl vs. Methyl Lipophilicity Differentiation

The target compound incorporates an ethyl ester at the 4-position, whereas its closest ester variant, methyl 2-(3,4,5-trifluorophenyl)thiazole-4-carboxylate (CAS 1927749-27-6, MW 273.23 g/mol), bears a methyl ester . The ethyl ester introduces an additional methylene unit, which increases lipophilicity. While no experimentally measured logP data is publicly available for this specific compound, the established logP increment for ester homologation (ΔlogP ≈ +0.5 per CH2 unit for aliphatic esters) provides a class-level expectation: the ethyl ester is approximately 0.5 logP units more lipophilic than its methyl counterpart [1]. The methyl ester analog has a molecular weight 14.03 g/mol lower than the target compound, reflecting the absence of one CH2 group .

Lipophilicity modulation Drug-likeness optimization Ester prodrug design

Functional Group Comparison: Ester vs. Free Carboxylic Acid

The target compound is an ethyl ester, distinguishing it from the corresponding free carboxylic acid, 2-(3,4,5-trifluorophenyl)thiazole-4-carboxylic acid (CAS 1307705-35-6, MW 259.21 g/mol) . The free acid is a synthetic precursor to the ester; however, the ester form offers distinct handling advantages: the acid is an ionizable species (predicted pKa ~3-4 for thiazole-4-carboxylic acids) that exists as a salt at physiological pH, whereas the ethyl ester is neutral across a broad pH range, facilitating organic-phase extraction and chromatographic purification . The ester also serves as a latent carboxylic acid prodrug motif or as a protected intermediate that can be hydrolyzed to the free acid under controlled conditions. The molecular weight difference between the two species is 28.05 g/mol, corresponding to the ethyl group [1].

Prodrug strategy Synthetic intermediate handling Carboxylic acid bioisostere

Supplier QC Traceability: Multi-Method Purity Certification

The compound is available from Bidepharm (product number BD02346243) at a standard certified purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This multi-method analytical panel exceeds the typical single-method (HPLC-only) purity certification commonly provided by generalist chemical suppliers for research-grade thiazole building blocks. While direct comparator purity data for the closest analogs from the same supplier are not publicly disclosed in a head-to-head format, the availability of orthogonal purity verification methods reduces the risk of undetected impurities (e.g., non-UV-active contaminants that would be missed by HPLC alone) and supports regulatory documentation requirements in lead optimization or patent filing contexts .

Chemical procurement quality assurance Batch-to-batch reproducibility Analytical method validation

Patent-Class Fungicidal Activity Context for Thiazole Esters

US Patent Application US20110105429 A1 (Bayer CropScience AG) explicitly claims thiazole-4-carboxylic esters and thioesters of Formula (I) as highly suitable fungicidal agents for controlling phytopathogenic harmful fungi in agriculture, horticulture, and forestry [1]. The genus encompasses the structural space of the target compound (2-aryl-thiazole-4-carboxylate esters). The patent states that previously known piperidinyl-substituted thiazole-4-carboxamides showed insufficient fungicidal activity at low application rates and an inadequate activity spectrum, motivating the exploration of the ester/thioester class [1]. While the target compound itself is not an exemplified compound in this patent, its scaffold falls within the claimed general formula, establishing a patent-backed precedent for agrochemical fungicide development within this ester class. No direct fungicidal IC50/MIC data for the target compound are publicly available; this evidence item is classified as patent-context support for the scaffold class only.

Agrochemical fungicide discovery Plant protection agents Patent SAR expansion

Validated Application Scenarios Based on Differentiation Evidence


SAR Campaigns: Calibrated Lipophilicity via Ester Alkyl Variation

The ethyl ester form (target compound) provides a logP increment of approximately +0.5 units over the methyl ester analog, based on established ester homologation principles [1]. This makes it suitable for medicinal chemistry programs where fine-tuning of lipophilicity is required to balance membrane permeability against aqueous solubility, without altering the 3,4,5-trifluorophenyl pharmacophore. Procurement of both the ethyl and methyl ester versions enables parallel SAR exploration of the ester alkyl chain contribution to target potency and ADME properties.

Agrochemical Fungicide Lead Optimization

The thiazole-4-carboxylic ester scaffold has patent precedent as a fungicidal crop protection class, as established in US20110105429 A1 [2]. The 3,4,5-trifluorophenyl substitution pattern provides a distinct electronic and steric profile compared to other fluorinated aryl variants. Researchers developing fungicide leads can procure this specific building block to explore structure-activity relationships for phytopathogenic fungal targets, leveraging the patent-class validation while generating novel, protectable chemical matter through diversification at the ester and/or thiazole ring positions.

Chemical Probe Development: Neutral Non-Ionizable Scaffold

Unlike the corresponding free carboxylic acid (CAS 1307705-35-6), which ionizes at physiological pH and may exhibit confounding off-target interactions due to its anionic charge, the ethyl ester remains neutral across the full biological pH range [3]. This neutrality makes the target compound preferable for cell-based assays where passive membrane diffusion is required and for biochemical assays where the anionic character of the free acid could interfere with target binding measurements. The ester can subsequently be hydrolyzed to generate the active acid species in situ if desired.

Batch-Traceable Procurement for Regulated Research

The availability of the compound at 98% purity with simultaneous NMR, HPLC, and GC batch-specific QC data from Bidepharm (Product BD02346243) supports applications in peer-reviewed publication, patent filing, and lead optimization where chemical identity and purity documentation must withstand regulatory and reviewer scrutiny. This level of analytical characterization reduces the need for costly and time-consuming in-house re-characterization, accelerating the transition from compound acquisition to experimental deployment.

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